molecular formula C17H26BrN3O B247449 4-Bromo-2-{[4-(4-methyl-1-piperazinyl)-1-piperidinyl]methyl}phenol

4-Bromo-2-{[4-(4-methyl-1-piperazinyl)-1-piperidinyl]methyl}phenol

Cat. No. B247449
M. Wt: 368.3 g/mol
InChI Key: SZIQVAVLQDQUII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-2-{[4-(4-methyl-1-piperazinyl)-1-piperidinyl]methyl}phenol, also known as BRL-15572, is a chemical compound that has been of interest to the scientific community due to its potential therapeutic applications.

Mechanism of Action

4-Bromo-2-{[4-(4-methyl-1-piperazinyl)-1-piperidinyl]methyl}phenol acts as a selective antagonist of the 5-HT1A receptor. This receptor is located in the central nervous system and is involved in the regulation of mood, anxiety, and stress response. By blocking this receptor, 4-Bromo-2-{[4-(4-methyl-1-piperazinyl)-1-piperidinyl]methyl}phenol has been found to have anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
4-Bromo-2-{[4-(4-methyl-1-piperazinyl)-1-piperidinyl]methyl}phenol has been found to have anxiolytic and antidepressant effects in animal models. It has also been found to have analgesic effects in neuropathic pain models. 4-Bromo-2-{[4-(4-methyl-1-piperazinyl)-1-piperidinyl]methyl}phenol has been shown to increase serotonin and dopamine levels in the prefrontal cortex and hippocampus, which are regions of the brain involved in mood and anxiety regulation.

Advantages and Limitations for Lab Experiments

One advantage of using 4-Bromo-2-{[4-(4-methyl-1-piperazinyl)-1-piperidinyl]methyl}phenol in lab experiments is its selectivity for the 5-HT1A receptor, which allows for more specific targeting of this receptor. However, one limitation is that 4-Bromo-2-{[4-(4-methyl-1-piperazinyl)-1-piperidinyl]methyl}phenol has a relatively short half-life, which may limit its efficacy in some experiments.

Future Directions

There are several potential future directions for research on 4-Bromo-2-{[4-(4-methyl-1-piperazinyl)-1-piperidinyl]methyl}phenol. One area of interest is its potential use in the treatment of neuropathic pain. Further studies could investigate the mechanisms underlying its analgesic effects and its potential use in combination with other drugs for pain management. Another potential future direction is the development of more potent and selective 5-HT1A receptor antagonists based on the structure of 4-Bromo-2-{[4-(4-methyl-1-piperazinyl)-1-piperidinyl]methyl}phenol. Additionally, further studies could investigate the effects of 4-Bromo-2-{[4-(4-methyl-1-piperazinyl)-1-piperidinyl]methyl}phenol on other neurotransmitter systems and its potential use in the treatment of other psychiatric disorders.

Synthesis Methods

The synthesis of 4-Bromo-2-{[4-(4-methyl-1-piperazinyl)-1-piperidinyl]methyl}phenol involves the reaction of 4-bromo-2-hydroxybenzaldehyde with 4-(4-methyl-1-piperazinyl)-1-piperidinecarboxylic acid tert-butyl ester in the presence of triethylamine and 1,3-dicyclohexylcarbodiimide. The resulting product is then deprotected with trifluoroacetic acid to yield 4-Bromo-2-{[4-(4-methyl-1-piperazinyl)-1-piperidinyl]methyl}phenol.

Scientific Research Applications

4-Bromo-2-{[4-(4-methyl-1-piperazinyl)-1-piperidinyl]methyl}phenol has been primarily studied for its potential therapeutic applications in the treatment of anxiety and depression. It has been found to act as a selective antagonist of the 5-HT1A receptor, which is a subtype of the serotonin receptor. This receptor is involved in the regulation of mood, anxiety, and stress response. 4-Bromo-2-{[4-(4-methyl-1-piperazinyl)-1-piperidinyl]methyl}phenol has also been studied for its potential use in the treatment of neuropathic pain.

properties

Molecular Formula

C17H26BrN3O

Molecular Weight

368.3 g/mol

IUPAC Name

4-bromo-2-[[4-(4-methylpiperazin-1-yl)piperidin-1-yl]methyl]phenol

InChI

InChI=1S/C17H26BrN3O/c1-19-8-10-21(11-9-19)16-4-6-20(7-5-16)13-14-12-15(18)2-3-17(14)22/h2-3,12,16,22H,4-11,13H2,1H3

InChI Key

SZIQVAVLQDQUII-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2CCN(CC2)CC3=C(C=CC(=C3)Br)O

Canonical SMILES

CN1CCN(CC1)C2CCN(CC2)CC3=C(C=CC(=C3)Br)O

Origin of Product

United States

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